molecular formula C11H15N5O2 B2844918 8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 376624-63-4

8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2844918
CAS RN: 376624-63-4
M. Wt: 249.274
InChI Key: ZMNHTANGIBEQQG-UHFFFAOYSA-N
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Description

The compound “8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring would likely contribute to the compound’s stability and possibly its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The dimethylamino group, for example, could potentially participate in reactions with acids or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the dimethylamino group could potentially make the compound a weak base .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

One significant application of derivatives related to 8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione is in cancer research. Studies have shown that certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, exhibit potent cytotoxic properties against various cancer cell lines. These compounds have demonstrated growth inhibitory properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. This indicates their potential as effective agents in cancer treatment (Deady et al., 2003).

Spectroscopic and Kinetic Studies

Spectroscopic and kinetic studies have been conducted on compounds structurally similar to 8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione. These studies include the examination of acidic depurination and the structural influence of amino groups on the purine nucleosides. Such research is crucial for understanding the chemical reactivities and hydrolytic stabilities of these compounds, which can be pivotal in designing new analogues for applications in DNA or RNA biosynthesis, particularly in contexts like cancer or virus-infected cells (Hovinen et al., 1991).

Antibacterial and Antifungal Activity

The antimicrobial potential of derivatives similar to 8-(Dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione has been explored. Studies show that compounds with related structures possess significant antibacterial and antifungal activities. This includes activity against Gram-positive and Gram-negative bacteria, as well as various fungi. The molecular modeling and docking studies of these compounds also highlight their potential as antimicrobial agents (Ghorab et al., 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

properties

IUPAC Name

8-(dimethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-5-6-16-7-8(12-10(16)14(2)3)15(4)11(18)13-9(7)17/h5H,1,6H2,2-4H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNHTANGIBEQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS RN

376624-63-4
Record name 7-ALLYL-8-(DIMETHYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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